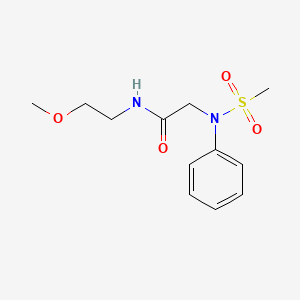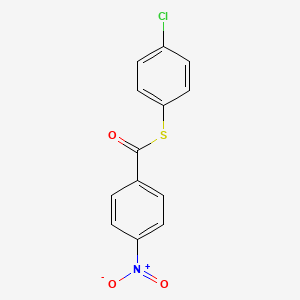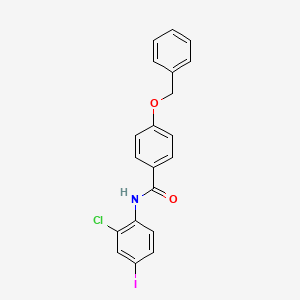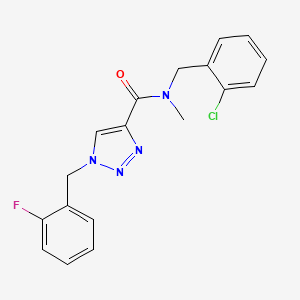
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of this compound, which is a serine/threonine kinase that plays a crucial role in various physiological and pathological processes. This compound is involved in the regulation of glycogen metabolism, gene expression, cell differentiation, and apoptosis. The inhibition of this compound by this compound leads to the modulation of these processes, which may have therapeutic implications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound. The inhibition of this compound by this compound has been shown to have various effects such as the modulation of glycogen metabolism, the regulation of gene expression, the promotion of cell survival, and the inhibition of apoptosis. These effects may have therapeutic implications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is its ability to selectively inhibit this compound. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of this compound in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the main areas of focus is the development of more potent and selective this compound inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of this compound in various diseases and the potential therapeutic implications of this compound inhibition. Additionally, the development of new methods for the synthesis and purification of this compound may improve its use in lab experiments.
Métodos De Síntesis
The synthesis of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 2-amino-N-(2-methoxyethyl)-N-(methylsulfonyl)benzamide with phenyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compound, which is involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-9-8-13-12(15)10-14(19(2,16)17)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAEVRKRPPHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)

![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)


![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)

![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)

![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)